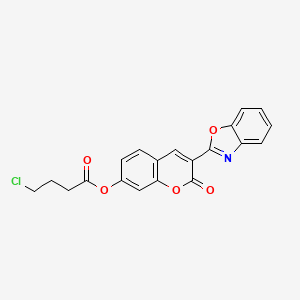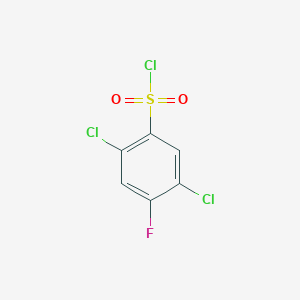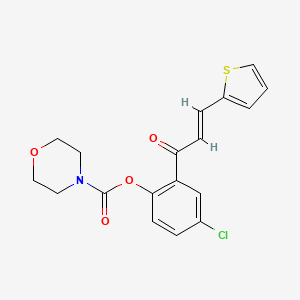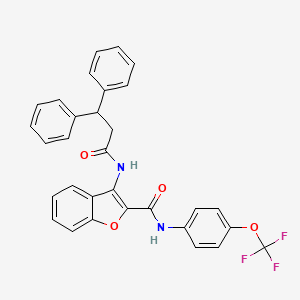
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of chromenone derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate is not fully understood. However, studies have suggested that the compound exerts its biological activities through the modulation of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Additionally, it has been reported to interact with cellular targets such as DNA, RNA, and proteins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, induce apoptosis in cancer cells, and inhibit tumor growth in animal models. Additionally, the compound has been reported to have neuroprotective and cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate in lab experiments is its high purity and stability. The compound has been synthesized using an optimized method and has been reported to have a long shelf life. Additionally, it has been found to exhibit various biological activities, making it a versatile compound to study. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
For the study of this compound include further investigation of its mechanism of action, optimization of the synthesis method, and exploration of its potential therapeutic properties in various disease models.
Méthodes De Synthèse
The synthesis of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate involves the reaction of 7-hydroxy-4-methylcoumarin and 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 4-chlorobutanoic acid to obtain the final product. This method has been optimized to yield a high purity compound and has been reported in various scientific journals.
Applications De Recherche Scientifique
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate has been extensively studied for its potential therapeutic properties. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in vitro and in vivo. Additionally, it has been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] 4-chlorobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO5/c21-9-3-6-18(23)25-13-8-7-12-10-14(20(24)27-17(12)11-13)19-22-15-4-1-2-5-16(15)26-19/h1-2,4-5,7-8,10-11H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKGUTDLKIEFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC4=C(C=C(C=C4)OC(=O)CCCCl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2624059.png)


![4-Methyl-3-[(2R)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride](/img/structure/B2624064.png)
![4-methyl-4H,6H-pyrrolo[1,2-a][4,1]benzoxazepine-4-carboxylic acid](/img/structure/B2624068.png)
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2624069.png)
![N-allyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2624070.png)


![8-(6-Ethyl-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2624075.png)
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-cyclopentyloxalamide](/img/structure/B2624077.png)
![9-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2624079.png)
![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(3-phenoxyphenyl)propanamide](/img/structure/B2624080.png)
